![molecular formula C17H14FN3O3 B2912255 N-[(4-fluorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899752-36-4](/img/structure/B2912255.png)
N-[(4-fluorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(4-fluorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorobenzyl group and a furan ring in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(4-fluorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the pyridazinone core with 4-fluorobenzyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions may target the pyridazinone core, converting it to dihydropyridazinone derivatives.
Substitution: The fluorobenzyl group may participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be used to study the effects of fluorobenzyl and furan-containing compounds on various biological systems.
Medicine
Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, given the known activities of similar pyridazinone derivatives.
Industry
In the industrial sector, it may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of “N-[(4-fluorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” would likely involve interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the furan ring could contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- N-(4-methylbenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- N-(4-bromobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Uniqueness
The presence of the fluorobenzyl group in “N-[(4-fluorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c18-13-5-3-12(4-6-13)10-19-16(22)11-21-17(23)8-7-14(20-21)15-2-1-9-24-15/h1-9H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEPEHLIZZEGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2912176.png)
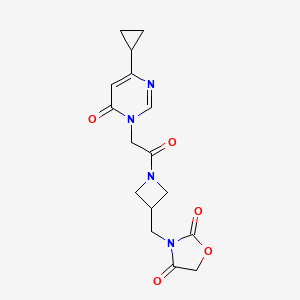
![16-tert-butyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione](/img/structure/B2912183.png)
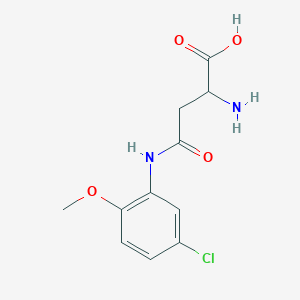

![N-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2912187.png)
![N-(cyclohexylmethyl)-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B2912188.png)
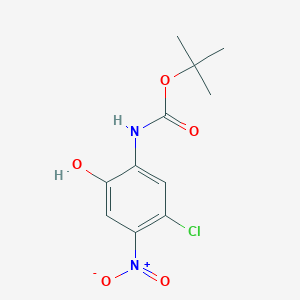
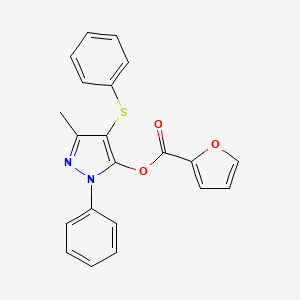
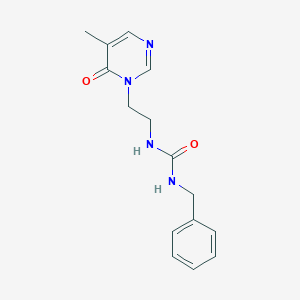
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzimidazole](/img/structure/B2912192.png)
![2-(4-methoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2912193.png)
![8-Chloropyrido[2,3-b]pyrazine](/img/structure/B2912194.png)
![2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B2912195.png)
